![molecular formula C19H22N2O3 B5568380 4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)

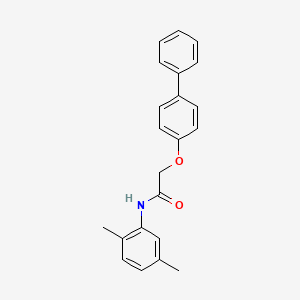

4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.

Scientific Research Applications

Polymer Science and Materials

- Synthesis and Properties of Polyamides : A study by Hsiao et al. (2000) focused on the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from aromatic nucleophilic substitution reactions involving compounds like 4-tert-butylcatechol. These polyamides exhibited non-crystallinity, high solubility in polar solvents, and thermal stability, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).

Catalysis

- Asymmetric Hydrogenation : Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study highlighted the efficiency of these catalysts in producing chiral pharmaceutical ingredients, demonstrating the potential of such compounds in catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Sensor Technology

- Fluorescence Chemosensor : Ravichandiran et al. (2019) developed a phenoxazine-based fluorescence chemosensor, which exhibited selective detection of Ba2+ ions in the presence of other alkaline metal ions. This chemosensor, functioning through the intramolecular charge transfer mechanism, showcased potential applications in live cell imaging for specific ion detection (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).

Advanced Materials

- Organogels Based on Perylenetetracarboxylic Diimides : Wu et al. (2011) investigated new perylenetetracarboxylic diimide compounds for their ability to form fluorescent organogels. These compounds demonstrated the importance of amphiphilic properties and side-chain conformations in gelating properties, which could be leveraged in the design of novel organogel materials (Wu, Xue, Shi, Chen, & Li, 2011).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYYEBJETUMUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)

![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5568364.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)